6-Diethylamino-5-methyl-nicotinic acid
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Overview
Description
6-Diethylamino-5-methyl-nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a diethylamino group at the 6th position and a methyl group at the 5th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Diethylamino-5-methyl-nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. This reaction leads to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which can be further processed to obtain the desired compound .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Diethylamino-5-methyl-nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various nicotinic acid derivatives, such as nitriles, esters, and amides .
Scientific Research Applications
6-Diethylamino-5-methyl-nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Diethylamino-5-methyl-nicotinic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit diacylglycerol acyltransferase-2, leading to reduced triglyceride synthesis . Additionally, it may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Picolinic acid: An isomer of nicotinic acid with the carboxyl group at the 2-position.
Nicotinic acid:
Isonicotinic acid: With the carboxyl group at the 4-position.
Uniqueness: 6-Diethylamino-5-methyl-nicotinic acid is unique due to the presence of both a diethylamino group and a methyl group on the nicotinic acid ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(diethylamino)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)10-8(3)6-9(7-12-10)11(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
SPDPGGBAPJWTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1C)C(=O)O |
Origin of Product |
United States |
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